molecular formula C23H24N2O5 B2522652 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888464-14-0

3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2522652
CAS No.: 888464-14-0
M. Wt: 408.454
InChI Key: GPMZRBFSLCSIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, substituted with a cyclopentanecarboxamido group and a 2,5-dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents such as polyphosphoric acid or Lewis acids like aluminum chloride.

    Introduction of the Cyclopentanecarboxamido Group: This step involves the acylation of the benzofuran core with cyclopentanecarboxylic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Attachment of the 2,5-Dimethoxyphenyl Group: The final step is the amide formation between the benzofuran derivative and 2,5-dimethoxyaniline, facilitated by reagents such as N,N’-carbonyldiimidazole (CDI) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Benzofuran derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The specific substitution pattern of this compound may confer unique biological activities, making it a valuable lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups and aromatic rings enable it to form hydrogen bonds and π-π interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopentanecarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide: Similar structure but with a single methoxy group, potentially altering its biological activity.

    3-(Cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide: Similar structure with different substitution pattern on the phenyl ring, which may affect its chemical reactivity and biological properties.

    3-(Cyclopentanecarboxamido)-N-(2,5-dimethylphenyl)benzofuran-2-carboxamide: Similar structure with methyl groups instead of methoxy groups, influencing its hydrophobicity and interaction with biological targets.

Uniqueness

The uniqueness of 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide lies in its specific substitution pattern, which can significantly impact its chemical and biological properties. The presence of both cyclopentanecarboxamido and 2,5-dimethoxyphenyl groups provides a distinct combination of steric and electronic effects, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(cyclopentanecarbonylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-28-15-11-12-19(29-2)17(13-15)24-23(27)21-20(16-9-5-6-10-18(16)30-21)25-22(26)14-7-3-4-8-14/h5-6,9-14H,3-4,7-8H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMZRBFSLCSIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.